

# Chemical structure of Ethyl 2-(piperidin-4-yl)acetate hydrochloride

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## Compound of Interest

Compound Name: *Ethyl 2-(piperidin-4-yl)acetate hydrochloride*

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An In-Depth Technical Guide to **Ethyl 2-(piperidin-4-yl)acetate Hydrochloride**

## Abstract

**Ethyl 2-(piperidin-4-yl)acetate hydrochloride** is a key chemical intermediate, recognized for its integral role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). As a piperidine derivative, it provides a rigid, functionalized scaffold essential for constructing the linker component of these advanced therapeutic agents. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its critical application in the field of targeted protein degradation for researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

**Ethyl 2-(piperidin-4-yl)acetate hydrochloride** is the hydrochloride salt of the ethyl ester of 4-piperidineacetic acid. The piperidine ring provides a versatile scaffold, while the ethyl acetate group offers a point for further chemical modification.

Property	Data	Citation(s)
IUPAC Name	ethyl 2-(piperidin-4-yl)acetate;hydrochloride	
Synonyms	4-Piperidineacetic acid ethyl ester HCl, Ethyl 2-(4-piperidyl)acetate hydrochloride	[1]
CAS Number	169458-04-2	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	207.70 g/mol	[2]
Appearance	White to off-white solid (typical)	
Purity	Commercially available at ≥97%	[2][3]
Storage Conditions	Room temperature, store in a dry, well-ventilated place	[2]

## Synthesis and Characterization

The synthesis of **Ethyl 2-(piperidin-4-yl)acetate hydrochloride** is typically achieved in a two-step process starting from a protected piperidine precursor.

## Experimental Protocol: Synthesis

### Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate (Free Base)

This procedure involves the catalytic hydrogenation of an N-protected piperidine precursor to remove the protecting group. A common precursor is the N-benzyl derivative.

- Materials: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, Palladium on carbon (10 wt% Pd/C), Ethyl acetate (solvent), Hydrogen gas (H<sub>2</sub>).
- Procedure:

- Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in ethyl acetate in a suitable hydrogenation vessel.
- Add the Palladium on carbon catalyst to the solution. The amount is typically 5-10 mol% relative to the substrate.
- Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), followed by introducing hydrogen gas to the desired pressure (e.g., 50-60 psi).
- The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) for several hours (e.g., 12-18 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is cooled, and the vessel is carefully depressurized.
- The catalyst is removed by filtration through a pad of celite. The filter cake is washed with additional ethyl acetate.
- The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield Ethyl 2-(piperidin-4-yl)acetate as a crude oil, which can be purified further if necessary.

#### Step 2: Formation of the Hydrochloride Salt

- Materials: Ethyl 2-(piperidin-4-yl)acetate (from Step 1), Diethyl ether or Ethyl acetate (anhydrous), Hydrochloric acid solution (e.g., 2 M in diethyl ether).
- Procedure:
  - Dissolve the crude or purified Ethyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
  - Cool the solution in an ice bath (0 °C).
  - Slowly add a solution of hydrochloric acid in diethyl ether (or another suitable solvent) dropwise with stirring.

- A white precipitate of **Ethyl 2-(piperidin-4-yl)acetate hydrochloride** will form.
- Continue stirring in the ice bath for approximately 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.



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**Caption:** Synthetic workflow for **Ethyl 2-(piperidin-4-yl)acetate hydrochloride**.

## Characterization Data

Full characterization relies on spectroscopic methods. While a specific experimental spectrum for the hydrochloride salt is not publicly available, the expected  $^1\text{H}$  NMR signals can be predicted based on its structure.

Assignment (Proton)	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl ester)	4.0 - 4.2	Quartet (q)	Protons of the ethyl ester methylene group, coupled to the adjacent methyl group.
-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl ester)	1.1 - 1.3	Triplet (t)	Protons of the ethyl ester methyl group, coupled to the adjacent methylene group.
Piperidine H2, H6 (axial & equatorial)	2.9 - 3.4	Multiplet (m)	Protons adjacent to the nitrogen atom. Expected to be downfield due to the positive charge on the protonated nitrogen.
Piperidine H3, H5 (axial & equatorial)	1.5 - 1.9	Multiplet (m)	Piperidine ring protons.
Piperidine H4	1.9 - 2.2	Multiplet (m)	Methine proton at position 4 of the piperidine ring.
-CH <sub>2</sub> -COO- (Acetate)	2.2 - 2.4	Doublet (d)	Methylene protons of the acetate group, coupled to the H4 proton.
>N <sup>+</sup> H <sub>2</sub> - (Ammonium)	8.5 - 9.5	Broad singlet	Protons on the positively charged nitrogen. Signal may be broad and exchangeable with D <sub>2</sub> O.

Note: This table represents predicted values. Actual spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O) for confirmation.

## Application in Drug Discovery: PROTAC Technology

The primary and most significant application of **Ethyl 2-(piperidin-4-yl)acetate hydrochloride** is as a structural component for linkers in Proteolysis-Targeting Chimeras (PROTACs).<sup>[2][5]</sup>

### Role as a PROTAC Linker Building Block

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.<sup>[6][7]</sup> They function by "hijacking" the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).<sup>[6][8]</sup>

A PROTAC molecule consists of three parts:

- A "warhead" ligand that binds to the target protein (Protein of Interest, POI).
- An E3 ligase ligand that recruits a specific E3 ubiquitin ligase enzyme.
- A chemical linker that covalently connects the two ligands.

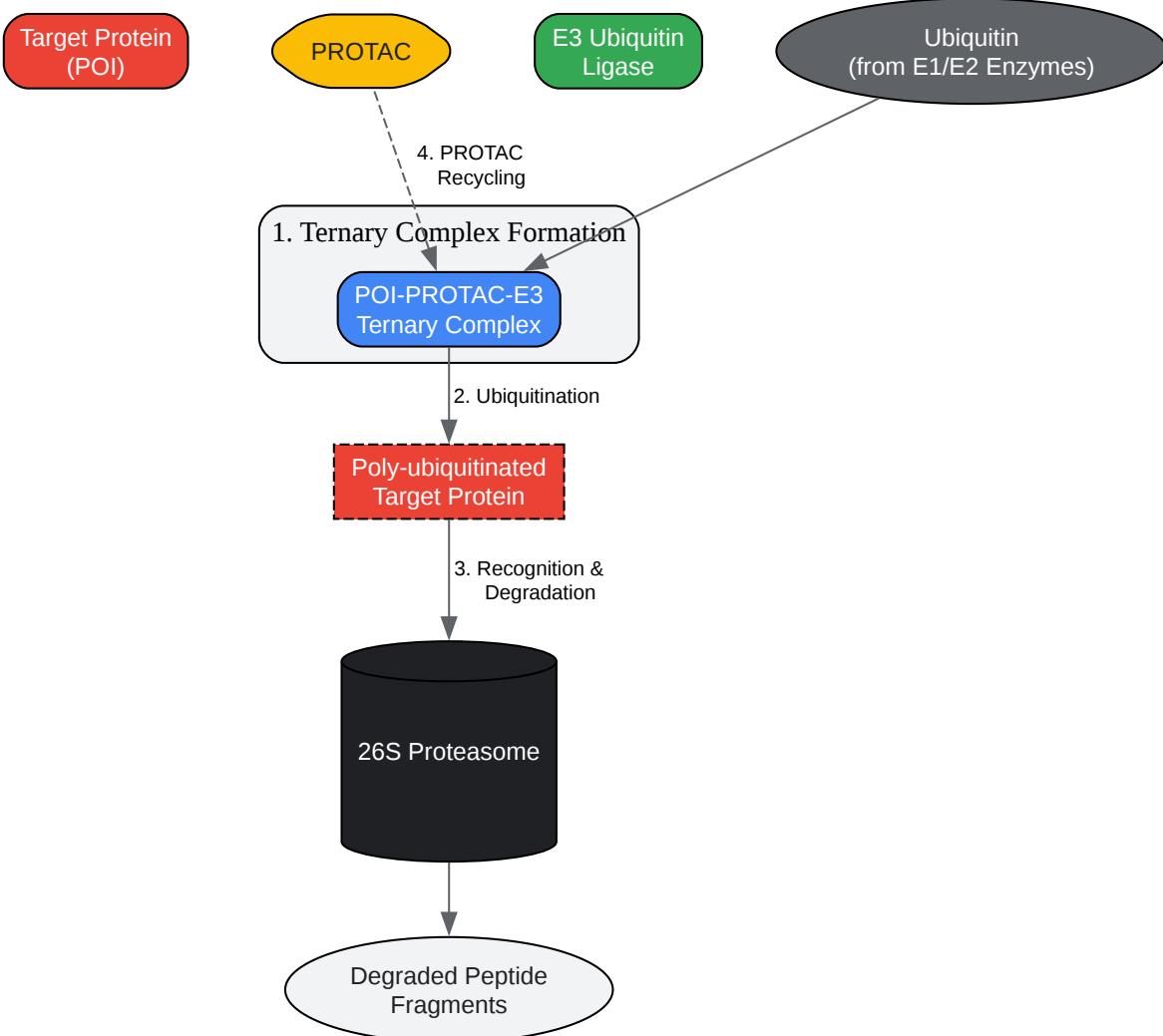
**Ethyl 2-(piperidin-4-yl)acetate hydrochloride** serves as a foundational piece for constructing this linker. The piperidine ring introduces a degree of rigidity and a defined three-dimensional geometry to the linker, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.<sup>[9]</sup> The ethyl acetate group provides a reactive handle for covalent attachment to either the warhead or the E3 ligase ligand during the synthesis of the final PROTAC molecule.

### Mechanism of Action of PROTACs

The mechanism is a catalytic cycle that results in the selective degradation of the target protein.<sup>[10][11]</sup>

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.<sup>[7][10]</sup>

- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the target protein.
- Proteasomal Degradation: The poly-ubiquitinated target protein is now "tagged" for destruction and is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.
- Recycling: After the target protein is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, acting in a catalytic manner.[\[6\]](#)[\[10\]](#)



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**Caption:** The catalytic mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

## Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling **Ethyl 2-(piperidin-4-yl)acetate hydrochloride**.

Precaution Category	Guideline
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields, and a laboratory coat.
Inhalation	Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. May cause respiratory irritation.
Skin and Eye Contact	Avoid contact with skin and eyes. Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials.

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

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